molecular formula C6H14N2O2 B1609623 Ethyl 2-(2-aminoethylamino)acetate CAS No. 24123-13-5

Ethyl 2-(2-aminoethylamino)acetate

Cat. No.: B1609623
CAS No.: 24123-13-5
M. Wt: 146.19 g/mol
InChI Key: AKIVBPMKPCQWFD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethylamino)acetate is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminoethylamino)acetate can be synthesized through the reaction of ethyl chloroacetate with 1,2-ethanediamine . The reaction typically involves the following steps:

    Reaction of Ethyl Chloroacetate with 1,2-Ethanediamine: This step involves the nucleophilic substitution of the chloro group in ethyl chloroacetate by the amine group in 1,2-ethanediamine.

    Purification: The product is then purified through recrystallization or distillation to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The primary and secondary amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Ethyl 2-(2-aminoethylamino)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ethyl 2-(2-aminoethylamino)acetate exerts its effects involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds, depending on the specific reaction conditions and targets involved. The primary and secondary amine groups play a crucial role in these interactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-(2-aminoethylamino)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(2-nitrophenoxy)acetate
  • Ethyl 2-(2-bromophenoxy)acetate
  • Ethyl 2-(2-iodophenoxy)acetate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of both primary and secondary amine groups, which provide it with distinct reactivity and versatility in various chemical processes .

Properties

IUPAC Name

ethyl 2-(2-aminoethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVBPMKPCQWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427289
Record name Ethyl 2-(2-aminoethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-13-5
Record name Ethyl 2-(2-aminoethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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